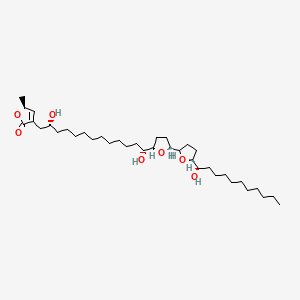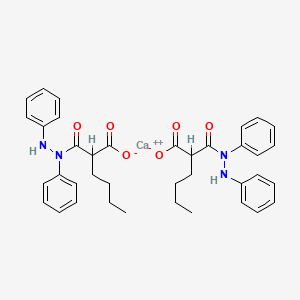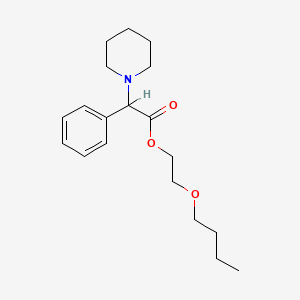
Butopiprine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butopiprine is an antitussive drug.
Applications De Recherche Scientifique
1. Apoptosis Induction in Immune Cells
Butyric acid, a metabolite related to butopiprine, has been shown to induce apoptosis in various immune cells such as murine thymocytes, splenic T cells, and human Jurkat T cells. This process involves the suppression of T-cell viability and the induction of DNA fragmentation, suggesting potential applications in modulating immune responses and studying cell death mechanisms (Kurita-Ochiai, Fukushima, & Ochiai, 1997).
2. Potential Therapeutic Applications in Chronic Diseases
Butein, another compound related to butopiprine, has demonstrated effectiveness against several chronic diseases due to its antioxidant, anti-inflammatory, anticancer, antidiabetic, hypotensive, and neuroprotective properties. These findings support the use of butein in managing various chronic conditions (Padmavathi et al., 2017).
3. Antidepressant-like Effects
Research has also indicated that Butea superba, a plant extract related to butopiprine, exhibits antidepressant-like effects in mice. This effect is mediated by restoring dysfunctions of the hypothalamic-pituitary-adrenal axis, synaptic plasticity-related signaling systems, and neurogenesis in the hippocampus (Mizuki et al., 2014).
4. Role in Cancer and Hemoglobinopathies Treatment
Butyric acid and its derivatives have been studied for their roles in treating colorectal cancer and hemoglobinopathies. The agent's ability to induce cell differentiation, apoptosis, and cell growth control indicates its potential as a biological response modifier in therapeutic contexts (Pouillart, 1998).
5. Impact on Autophagy in Gliomas
Tricyclic antidepressants, including butipiprine, have been investigated for their potential in inducing cell-lethal autophagy in gliomas, suggesting a new avenue for treatment strategies (Shchors, Massaras, & Hanahan, 2015).
6. Effect on Endocrine and Metabolic Disorders
Butyric acid derivatives have been shown to alleviate endoplasmic reticulum stress in mouse models of type 2 diabetes, offering insights into potential treatments for metabolic disorders (Özcan et al., 2006).
7. Antileishmanial Activity
Allopurinol, structurally related to butopiprine, exhibits effective antileishmanial properties in vitro, suggesting potential applications in the treatment of leishmaniasis (Marr & Berens, 1977).
8. Impact on Chemotherapy
Etoposide (VP-16-213), a drug related to butopiprine, has demonstrated effectiveness in treating various cancers, including testicular, lung cancers, lymphoma, and leukemia, providing insights into its potential role in chemotherapy (O'dwyer et al., 1985).
Propriétés
Numéro CAS |
55837-15-5 |
|---|---|
Nom du produit |
Butopiprine |
Formule moléculaire |
C19H29NO3 |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
2-butoxyethyl 2-phenyl-2-piperidin-1-ylacetate |
InChI |
InChI=1S/C19H29NO3/c1-2-3-14-22-15-16-23-19(21)18(17-10-6-4-7-11-17)20-12-8-5-9-13-20/h4,6-7,10-11,18H,2-3,5,8-9,12-16H2,1H3 |
Clé InChI |
MNBLDUWBHRTWEP-UHFFFAOYSA-N |
SMILES |
CCCCOCCOC(=O)C(C1=CC=CC=C1)N2CCCCC2 |
SMILES canonique |
CCCCOCCOC(=O)C(C1=CC=CC=C1)N2CCCCC2 |
Apparence |
Solid powder |
Autres numéros CAS |
55837-15-5 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Butopiprine; Butopiprinum; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



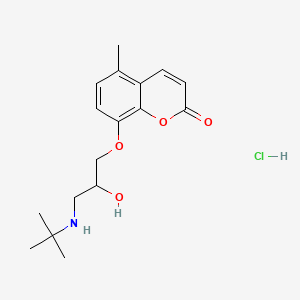
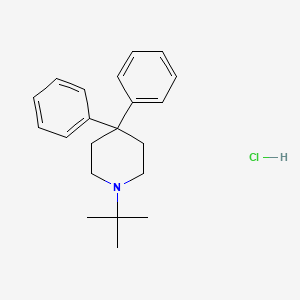
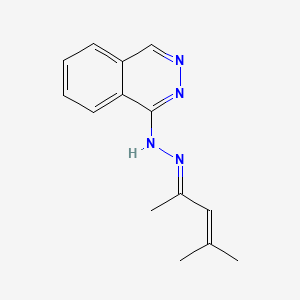
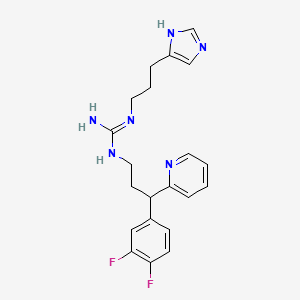
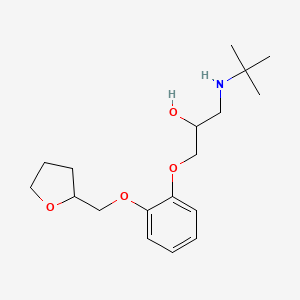
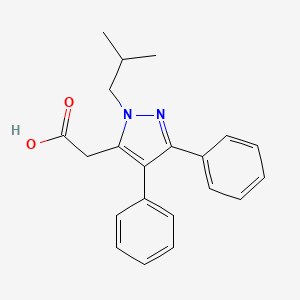
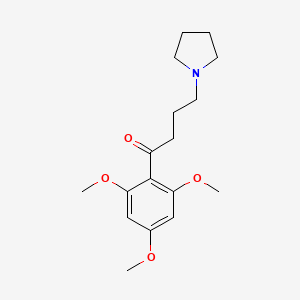
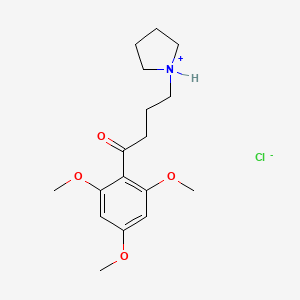
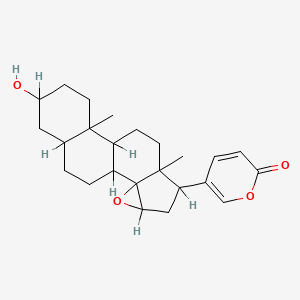
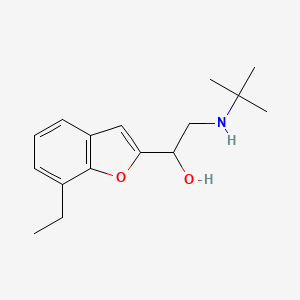
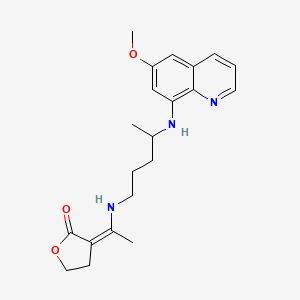
![2-[[(2S,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidin-1-ium-2-carbonyl]amino]ethanesulfonic acid](/img/structure/B1668045.png)
